Bis(methylsulfonyl)methylsulfanylmethane
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Overview
Description
Bis(methylsulfonyl)methylsulfanylmethane is an organosulfur compound known for its unique chemical properties and applications. It is a colorless solid that features the sulfonyl functional group and is relatively inert chemically, able to resist decomposition at elevated temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(methylsulfonyl)methylsulfanylmethane typically involves the oxidation of dimethyl sulfoxide (DMSO) under controlled laboratory conditions . The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. The process requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale oxidation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
Bis(methylsulfonyl)methylsulfanylmethane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce sulfone derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms, such as dimethyl sulfoxide.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions include various sulfone derivatives, which have applications in different chemical industries .
Scientific Research Applications
Bis(methylsulfonyl)methylsulfanylmethane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which bis(methylsulfonyl)methylsulfanylmethane exerts its effects involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.
Anti-inflammatory Effects: The compound modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Autophagy Regulation: It enhances autophagic flux via the AMPK/mTOR/ULK1 signaling pathway, which is crucial for cellular homeostasis.
Comparison with Similar Compounds
Similar Compounds
Dimethyl sulfone (DMSO2): A simpler sulfone with similar chemical properties but different applications.
Methanesulfonyl chloride: An organosulfur compound used primarily as a reagent in organic synthesis.
Uniqueness
Bis(methylsulfonyl)methylsulfanylmethane is unique due to its dual sulfonyl groups, which confer distinct chemical reactivity and stability. This makes it particularly valuable in high-temperature industrial applications and as a versatile reagent in organic synthesis .
Properties
CAS No. |
6543-74-4 |
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Molecular Formula |
C4H10O4S3 |
Molecular Weight |
218.3 g/mol |
IUPAC Name |
methylsulfanyl-bis(methylsulfonyl)methane |
InChI |
InChI=1S/C4H10O4S3/c1-9-4(10(2,5)6)11(3,7)8/h4H,1-3H3 |
InChI Key |
PEZBMYJVIBAFDD-UHFFFAOYSA-N |
Canonical SMILES |
CSC(S(=O)(=O)C)S(=O)(=O)C |
Origin of Product |
United States |
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